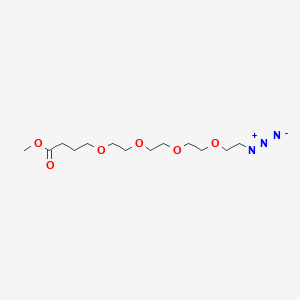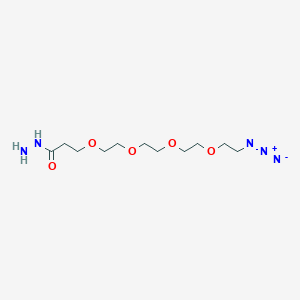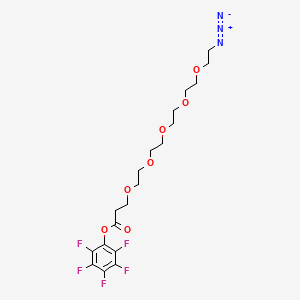![molecular formula C25H28N4O2S B605932 6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine
描述
BAY-294: 是一种化学化合物,以其作为选择性 SOS1-KRAS 抑制剂 BAY-293 对照剂的作用而闻名。 该化合物被确定为 BAY-293 的 (S)-对映异构体,对 SOS1 介导的 KRAS 激活表现出微弱的效力 .
作用机制
机制: : BAY-294 通过抑制 SOS1-KRAS 相互作用发挥作用,这是 KRAS 激活的关键途径。 KRAS 是一种参与细胞信号传导和生长的蛋白质,它的突变与各种癌症有关 .
分子靶标和通路: : BAY-294 的主要分子靶标是 SOS1 蛋白,它促进 KRAS 的激活。 通过抑制这种相互作用,BAY-294 打破促进癌细胞增殖的下游信号通路 .
生化分析
Biochemical Properties
BAY 293 Negative Control plays a significant role in biochemical reactions by serving as a reference point to compare the effects of BAY 293. It interacts with various enzymes, proteins, and other biomolecules. Specifically, BAY 293 Negative Control is known to inhibit the interaction between KRAS and SOS1, which is a critical step in the RAS-RAF-MEK-ERK signaling pathway . This inhibition leads to the downregulation of active RAS in tumor cells, thereby affecting the overall biochemical environment within the cell .
Cellular Effects
BAY 293 Negative Control has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BAY 293 Negative Control inhibits the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival . This inhibition results in the downregulation of active RAS levels in tumor cells, thereby reducing cell proliferation and inducing apoptosis . Additionally, BAY 293 Negative Control has been observed to exhibit synergistic effects with other chemotherapeutic agents, enhancing their efficacy in cancer treatment .
Molecular Mechanism
The molecular mechanism of BAY 293 Negative Control involves its interaction with KRAS and SOS1. By inhibiting the KRAS-SOS1 interaction, BAY 293 Negative Control disrupts the activation of the RAS-RAF-MEK-ERK signaling pathway . This disruption leads to the downregulation of active RAS levels in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, BAY 293 Negative Control has been shown to exhibit synergistic effects with other inhibitors, such as KRAS G12C inhibitors, enhancing their efficacy in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY 293 Negative Control have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its efficacy may decrease over time due to degradation or other factors. Long-term studies have shown that BAY 293 Negative Control can induce sustained inhibition of the RAS-RAF-MEK-ERK pathway, leading to prolonged downregulation of active RAS levels in tumor cells . This sustained inhibition results in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of BAY 293 Negative Control vary with different dosages in animal models. At lower doses, the compound effectively inhibits the KRAS-SOS1 interaction and downregulates active RAS levels in tumor cells . At higher doses, BAY 293 Negative Control may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its inhibitory activity .
Metabolic Pathways
BAY 293 Negative Control is involved in various metabolic pathways, including the RAS-RAF-MEK-ERK signaling pathway. By inhibiting the KRAS-SOS1 interaction, the compound disrupts the activation of this pathway, leading to the downregulation of active RAS levels in tumor cells . This disruption affects metabolic flux and metabolite levels within the cell, altering the overall metabolic environment . Additionally, BAY 293 Negative Control interacts with various enzymes and cofactors involved in these pathways, further modulating cellular metabolism .
Transport and Distribution
BAY 293 Negative Control is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Once inside the cell, BAY 293 Negative Control accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties .
Subcellular Localization
The subcellular localization of BAY 293 Negative Control plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with KRAS and SOS1 to inhibit the RAS-RAF-MEK-ERK signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct BAY 293 Negative Control to these compartments . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to its target biomolecules to exert its inhibitory effects .
准备方法
合成路线和反应条件: : BAY-294 的合成涉及制备 6,7-二甲氧基-2-甲基-N-[(S)-1-(4-{2-[(甲基氨基)甲基]苯基}噻吩-2-基)乙基]喹唑啉-4-胺。 该化合物通常在实验室环境中使用各种有机合成技术合成 .
工业生产方法: : BAY-294 的工业生产方法没有得到广泛的记载,因为它主要用于研究环境。
化学反应分析
反应类型: : BAY-294 会经历各种化学反应,包括取代反应。 该化合物的结构使其能够参与喹唑啉衍生物的典型反应 .
常用试剂和条件: : 用于 BAY-294 合成和反应的常用试剂包括二甲基亚砜 (DMSO) 和其他有机溶剂。 反应条件通常涉及受控温度和特定催化剂,以促进所需的化学转化 .
主要产物: : 由涉及 BAY-294 的反应形成的主要产物取决于所使用的特定试剂和条件。 该化合物主要用作 SOS1-KRAS 相互作用研究的对照剂,这意味着它的反应通常旨在测试其抑制这种相互作用的稳定性和功效 .
科学研究应用
化学: : 在化学领域,BAY-294 用作对照化合物,以研究选择性抑制 SOS1-KRAS 相互作用。 这种相互作用对于理解某些癌症的分子机制至关重要 .
生物学: : 在生物学研究中,BAY-294 有助于阐明 SOS1-KRAS 相互作用在细胞信号通路中的作用。 它在涉及 KRAS 突变细胞系的研究中特别有用 .
医学: : 在医学研究中,BAY-294 用于研究针对 KRAS 突变的癌症的潜在治疗靶点。 它作为对照化合物的作用有助于验证其他针对 SOS1-KRAS 相互作用的抑制剂的功效 .
工业: : 尽管 BAY-294 的主要应用在研究领域,但它在开发癌症治疗方面的潜在意义使其成为制药行业关注的化合物 .
相似化合物的比较
类似化合物: : 与 BAY-294 相似的化合物包括 BAY-293、BAY-0361 和 BAY-091。 这些化合物也靶向 SOS1-KRAS 相互作用,但它们在效力和特异性方面可能有所不同 .
独特性: : BAY-294 作为 BAY-293 的 (S)-对映异构体,在研究中发挥着独特的作用,这些研究涉及选择性抑制 SOS1-KRAS 相互作用。 它对 SOS1 介导的 KRAS 激活的效力很低,这使其与其他抑制剂有所区别 .
属性
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)




